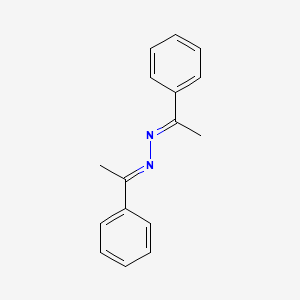

Acetophenone azine

Übersicht

Beschreibung

Wirkmechanismus

Target of Action

Related compounds like acetophenazine primarily target the dopamine d2 receptor .

Mode of Action

Acetophenazine, a related compound, blocks postsynaptic mesolimbic dopaminergic d1 and d2 receptors in the brain and depresses the release of hypothalamic and hypophyseal hormones .

Biochemical Pathways

Related compounds like acetophenazine are known to affect the dopaminergic pathways .

Pharmacokinetics

It’s known that related compounds can be absorbed through inhalation, ingestion, and skin contact .

Result of Action

It’s known that acetophenone azine is a skin sensitizer .

Action Environment

It’s known that this compound is generated during the manufacturing process of products made of ethylene vinyl acetate (eva)-based copolymer foam .

Biochemische Analyse

Biochemical Properties

Ethanone, 1-phenyl-, (1-phenylethylidene)hydrazone plays a significant role in biochemical reactions, particularly in the formation of hydrazones. It interacts with various enzymes and proteins, facilitating the formation of stable hydrazone bonds. These interactions are crucial in the study of enzyme inhibition and the development of enzyme inhibitors. The compound’s ability to form hydrazone bonds makes it a valuable tool in the study of biochemical pathways and enzyme kinetics .

Cellular Effects

Ethanone, 1-phenyl-, (1-phenylethylidene)hydrazone has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to changes in cell function, including alterations in metabolic flux and the regulation of gene expression. These effects are essential in understanding the compound’s potential therapeutic applications and its impact on cellular health .

Molecular Mechanism

The molecular mechanism of action of ethanone, 1-phenyl-, (1-phenylethylidene)hydrazone involves its ability to form stable hydrazone bonds with biomolecules. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. The compound’s binding to enzymes can result in changes in gene expression and the regulation of metabolic pathways. These molecular interactions are critical in understanding the compound’s biochemical properties and its potential therapeutic applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethanone, 1-phenyl-, (1-phenylethylidene)hydrazone can change over time. The compound’s stability and degradation are important factors to consider in experimental studies. Long-term exposure to the compound can lead to changes in cellular function, including alterations in gene expression and metabolic pathways. These temporal effects are essential in understanding the compound’s potential therapeutic applications and its impact on cellular health .

Dosage Effects in Animal Models

The effects of ethanone, 1-phenyl-, (1-phenylethylidene)hydrazone vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in gene expression and metabolic pathways. Toxic or adverse effects may also be observed at high doses, highlighting the importance of dosage optimization in experimental studies .

Metabolic Pathways

Ethanone, 1-phenyl-, (1-phenylethylidene)hydrazone is involved in various metabolic pathways, interacting with enzymes and cofactors to regulate metabolic flux and metabolite levels. The compound’s ability to form stable hydrazone bonds with biomolecules is crucial in understanding its role in metabolic pathways and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of ethanone, 1-phenyl-, (1-phenylethylidene)hydrazone within cells and tissues are essential factors in understanding its biochemical properties. The compound interacts with transporters and binding proteins, affecting its localization and accumulation within cells. These interactions are critical in understanding the compound’s potential therapeutic applications and its impact on cellular health .

Subcellular Localization

Ethanone, 1-phenyl-, (1-phenylethylidene)hydrazone is localized within specific subcellular compartments, where it exerts its biochemical effects. The compound’s targeting signals and post-translational modifications direct it to specific organelles, influencing its activity and function. Understanding the subcellular localization of the compound is essential in elucidating its biochemical properties and potential therapeutic applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Acetophenone azine can be synthesized through the reaction of acetophenone with hydrazine. The reaction typically involves the condensation of acetophenone with hydrazine hydrate under acidic conditions to form the hydrazone derivative .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis generally follows the same principles as laboratory methods, with potential optimizations for yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Acetophenone azine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding azines.

Reduction: Reduction reactions can convert it into hydrazines.

Substitution: It can participate in substitution reactions where functional groups are replaced.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Conditions vary depending on the substituent being introduced, but often involve catalysts and specific solvents.

Major Products Formed

The major products formed from these reactions include azines, hydrazines, and substituted derivatives, depending on the reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Acetophenone azine has several applications in scientific research:

Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of other chemical compounds and materials

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Acetophenone hydrazone

- Phenylhydrazone

- Benzophenone hydrazone

Uniqueness

Acetophenone azine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its stability and reactivity make it a valuable compound in various chemical and biological applications .

Biologische Aktivität

Acetophenone azine (CAS no. 729-43-1) is a chemical compound that has gained attention due to its biological activity, particularly as a skin sensitizer and potential allergen. Initially recognized in the mid-2010s as a contact allergen in sports equipment, it was named the 2021 Allergen of the Year by the American Contact Dermatitis Society. This article reviews the biological activity of this compound, focusing on its sensitization properties, case studies, and research findings.

This compound is a by-product of the synthesis of ethyl vinyl acetate (EVA), commonly used in sports equipment such as shin guards and footwear. Its molecular formula is .

Skin Sensitization

This compound has been classified as a skin sensitizer based on various studies. Key findings include:

- In Vitro Testing : The human cell line activation test (h-CLAT) and the ARE-Nrf2 Luciferase Test (KeratinoSens) indicated positive results for skin sensitization.

- In Vivo Testing : The Local Lymph Nodes Assay (LLNA) showed negative results at concentrations of 5%, 2.5%, and 1% (wt/vol), indicating variability in sensitization potential based on testing methods .

Case Studies

Several case reports have documented allergic reactions associated with this compound:

- Shin Guard Dermatitis : A notable case involved a 14-year-old boy who developed severe contact dermatitis from shin guards containing this compound. Patch testing confirmed sensitization to this compound at concentrations as low as 0.001% in acetone .

- Allergy Reports : Between 2016 and 2021, twelve cases of allergic reactions attributed to this compound were reported in Europe and North America, highlighting its role as an emerging allergen in sports-related products .

The mechanism by which this compound induces sensitization involves its interaction with skin proteins, leading to an immune response characterized by T-cell activation. This process aligns with the Adverse Outcome Pathway (AOP) framework established by the OECD for skin sensitization assessment.

Stability and Degradation

Research indicates that this compound undergoes hydrolysis when exposed to sweat, leading to degradation products such as hydrazine and acetophenone. A study demonstrated that approximately 95% of this compound could be hydrolyzed within five days at physiological conditions (37°C) in artificial sweat .

Antimicrobial and Antihelminthic Activity

Beyond its role as a sensitizer, this compound has exhibited antimicrobial and antihelminthic properties. While its exact function in these activities remains under investigation, preliminary data suggest potential applications in biocidal formulations .

Summary Table of Biological Activity

| Property | Finding |

|---|---|

| Skin Sensitization | Positive in h-CLAT and KeratinoSens; negative in LLNA |

| Case Reports | Documented allergic reactions in multiple cases |

| Hydrolysis | Complete degradation within 5 days in artificial sweat |

| Antimicrobial Activity | Exhibits antimicrobial and antihelminthic properties |

Eigenschaften

CAS-Nummer |

729-43-1 |

|---|---|

Molekularformel |

C16H16N2 |

Molekulargewicht |

236.31 g/mol |

IUPAC-Name |

(Z)-1-phenyl-N-[(Z)-1-phenylethylideneamino]ethanimine |

InChI |

InChI=1S/C16H16N2/c1-13(15-9-5-3-6-10-15)17-18-14(2)16-11-7-4-8-12-16/h3-12H,1-2H3/b17-13-,18-14- |

InChI-Schlüssel |

MOKMQSIJAHPSQX-JTFWXBGUSA-N |

SMILES |

CC(=NN=C(C)C1=CC=CC=C1)C2=CC=CC=C2 |

Isomerische SMILES |

C/C(=N/N=C(\C1=CC=CC=C1)/C)/C2=CC=CC=C2 |

Kanonische SMILES |

CC(=NN=C(C)C1=CC=CC=C1)C2=CC=CC=C2 |

Key on ui other cas no. |

729-43-1 |

Piktogramme |

Environmental Hazard |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.